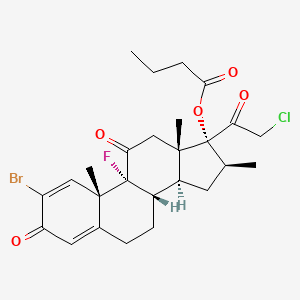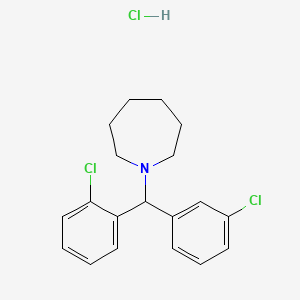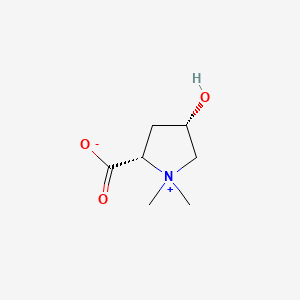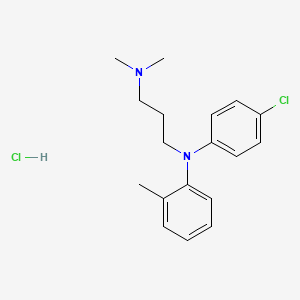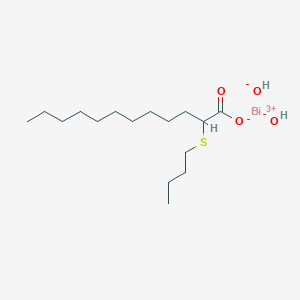![molecular formula C50H64N6O10 B12771777 Benzyl [(1s,4s,7s,8r,9r,10s,13s,16s)-7,10-Dibenzyl-8,9-Dihydroxy-1,16-Dimethyl-4,13-Bis(1-Methylethyl)-2,5,12,15,18-Pentaoxo-20-Phenyl-19-Oxa-3,6,11,14,17-Pentaazaicos-1-Yl]carbamate CAS No. 204907-85-7](/img/structure/B12771777.png)
Benzyl [(1s,4s,7s,8r,9r,10s,13s,16s)-7,10-Dibenzyl-8,9-Dihydroxy-1,16-Dimethyl-4,13-Bis(1-Methylethyl)-2,5,12,15,18-Pentaoxo-20-Phenyl-19-Oxa-3,6,11,14,17-Pentaazaicos-1-Yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Provide a brief introduction to the compound, including its chemical structure, molecular formula, and any known aliases. Mention its significance in scientific research or industry.
准备方法
Synthetic Routes and Reaction Conditions: Detail the synthetic routes used to prepare the compound. Include information on the starting materials, reagents, catalysts, solvents, and reaction conditions (temperature, pressure, time).
Industrial Production Methods: Describe any known industrial production methods, including large-scale synthesis techniques and any specific equipment or processes used.
化学反应分析
Types of Reactions: Discuss the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, addition, or elimination reactions.
Common Reagents and Conditions: List the common reagents and conditions used in these reactions. Include information on catalysts, solvents, temperature, and pressure.
Major Products: Identify the major products formed from these reactions and any significant by-products.
科学研究应用
Provide a comprehensive description of the scientific research applications of the compound. This may include its use in:
- Chemistry: As a reagent, catalyst, or intermediate in organic synthesis.
- Biology: In biochemical assays, as a probe, or in drug development.
- Medicine: As a therapeutic agent, diagnostic tool, or in medical research.
- Industry: In manufacturing processes, materials science, or as a specialty chemical.
作用机制
Explain the mechanism by which the compound exerts its effects. Include information on molecular targets, pathways involved, and any known interactions with biological molecules.
相似化合物的比较
Comparison with Other Compounds: Compare the compound with other similar compounds, highlighting its unique properties and advantages.
List of Similar Compounds: Provide a list of similar compounds and briefly describe their similarities and differences.
属性
CAS 编号 |
204907-85-7 |
|---|---|
分子式 |
C50H64N6O10 |
分子量 |
909.1 g/mol |
IUPAC 名称 |
benzyl N-[(2S)-1-[[(2S)-1-[[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S)-3-methyl-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C50H64N6O10/c1-31(2)41(55-45(59)33(5)51-49(63)65-29-37-23-15-9-16-24-37)47(61)53-39(27-35-19-11-7-12-20-35)43(57)44(58)40(28-36-21-13-8-14-22-36)54-48(62)42(32(3)4)56-46(60)34(6)52-50(64)66-30-38-25-17-10-18-26-38/h7-26,31-34,39-44,57-58H,27-30H2,1-6H3,(H,51,63)(H,52,64)(H,53,61)(H,54,62)(H,55,59)(H,56,60)/t33-,34-,39-,40-,41-,42-,43+,44+/m0/s1 |
InChI 键 |
BJJPNOGMLLUCER-KUTQPOQPSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)[C@H]([C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)OCC3=CC=CC=C3)O)O)NC(=O)OCC4=CC=CC=C4 |
规范 SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)OCC3=CC=CC=C3)O)O)NC(=O)C(C)NC(=O)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


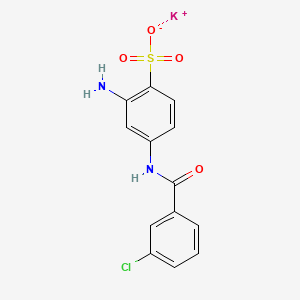
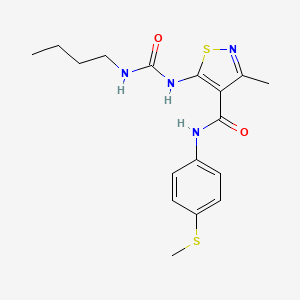
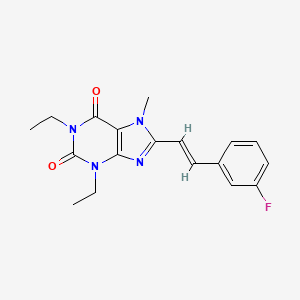
![[(1S,2R,6R,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl butanoate](/img/structure/B12771708.png)


